molecular formula C8H10BrNO B13027023 1-(6-Bromo-5-methylpyridin-3-yl)ethanol

1-(6-Bromo-5-methylpyridin-3-yl)ethanol

Cat. No.: B13027023
M. Wt: 216.07 g/mol
InChI Key: VNDUEENDOUZECN-UHFFFAOYSA-N
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Description

1-(6-Bromo-5-methylpyridin-3-yl)ethanol is an organic compound with the molecular formula C8H10BrNO It is a derivative of pyridine, featuring a bromine atom and a methyl group attached to the pyridine ring, along with an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Bromo-5-methylpyridin-3-yl)ethanol can be synthesized through several methods. One common approach involves the bromination of 5-methylpyridin-3-ylmethanol. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position on the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromo-5-methylpyridin-3-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(6-Bromo-5-methylpyridin-3-yl)ethanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-Bromo-5-methylpyridin-3-yl)ethanol involves its interaction with specific molecular targets. The bromine atom and ethanol group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

1-(6-bromo-5-methylpyridin-3-yl)ethanol

InChI

InChI=1S/C8H10BrNO/c1-5-3-7(6(2)11)4-10-8(5)9/h3-4,6,11H,1-2H3

InChI Key

VNDUEENDOUZECN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1Br)C(C)O

Origin of Product

United States

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